4-Bromo-3-methylbenzo[b]thiophene
Overview
Description
4-Bromo-3-methylbenzo[b]thiophene is a chemical compound with the molecular formula C8H5BrS . It is a derivative of benzothiophene, an aromatic organic compound that has an odor similar to naphthalene (mothballs) .
Synthesis Analysis
The synthesis of thiophene derivatives, including 4-Bromo-3-methylbenzo[b]thiophene, often involves heterocyclization of various substrates . For example, an alkyne-substituted 2-bromobenzene can react with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methylbenzo[b]thiophene consists of a five-membered ring made up of one sulfur as a heteroatom . The average mass of this compound is 213.094 Da, and its monoisotopic mass is 211.929520 Da .Chemical Reactions Analysis
Thiophene derivatives, including 4-Bromo-3-methylbenzo[b]thiophene, can undergo various chemical reactions. For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization can produce tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .Scientific Research Applications
Chemical Synthesis and Reactions
4-Bromo-3-methylbenzo[b]thiophene is involved in various chemical synthesis and reaction studies. For instance, it's used in aromatic nucleophilic substitution reactions. In a study, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines in N,N-dimethylformamide, resulting in N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, N-substituted 2-amino-3-nitrobenzo[b]thiophenes (Guerrera, Salerno, Lamartina, & Spinelli, 1995). Electrophilic substitution reactions of derivatives like 4-hydroxybenzo[b]thiophen and its 3-methyl derivative have also been explored, involving processes like formylation, bromination, nitration, and Claisen rearrangement (Clarke, Scrowston, & Sutton, 1973).
Pharmaceutical Research
In pharmaceutical research, derivatives of benzo[b]thiophen have been synthesized for potential therapeutic applications. For example, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate has been used to produce various benzo[b]thiophen derivatives, which have been subjected to pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971).
Material Science
In material science, benzo[b]thiophene derivatives are used to create charge-transporting materials. A study investigated the bromination selectivity in the synthesis of 5-diarylamino-2-methylbenzo[b]thiophene, highlighting its potential in developing novel materials (Wu, Pang, Tan, & Meng, 2013).
Organic Chemistry
In organic chemistry, the focus is on understanding the behavior of these compounds under various conditions. For instance, the nitration and bromination reactions of 2-bromo-3-methylbenzo[b]thiophen have been studied to understand their chemical properties and potential applications (Cooper & Scrowston, 1971).
Safety And Hazards
The safety data sheet for 3-Methylbenzo[b]thiophene, a compound similar to 4-Bromo-3-methylbenzo[b]thiophene, suggests that it should be handled with care. It advises against its use in food, drugs, pesticides, or biocidal products. In case of contact with skin or eyes, or if ingested or inhaled, medical attention should be sought .
Future Directions
Thiophene-based analogs, including 4-Bromo-3-methylbenzo[b]thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of 4-Bromo-3-methylbenzo[b]thiophene and similar compounds may involve further exploration of their synthesis, properties, and potential applications in medicinal chemistry.
properties
IUPAC Name |
4-bromo-3-methyl-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFFMYIUJWNUGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylbenzo[b]thiophene | |
CAS RN |
19075-35-5 | |
Record name | 4-bromo-3-methyl-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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